1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
CAS No.: 74274-67-2
Cat. No.: VC17032106
Molecular Formula: C17H21FN4O3
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74274-67-2 |
|---|---|
| Molecular Formula | C17H21FN4O3 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H21FN4O3/c1-3-20-5-7-22(8-6-20)16-13(18)9-11-14(23)12(17(24)25)10-21(4-2)15(11)19-16/h9-10H,3-8H2,1-2H3,(H,24,25) |
| Standard InChI Key | RVBJURNLEDDIAW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1,8-naphthyridine family, characterized by a bicyclic structure with nitrogen atoms at the 1- and 8-positions. Its systematic name reflects the following substituents:
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1-Ethyl group: Attached to the nitrogen at position 1, contributing to lipophilicity and metabolic stability.
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7-(4-Ethyl-1-piperazinyl): A piperazine ring substituted with an ethyl group at position 4, enhancing solubility and enabling interactions with biological targets such as enzymes and receptors.
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6-Fluoro substituent: A fluorine atom at position 6, commonly associated with improved bioavailability and target binding in fluoroquinolone antibiotics .
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3-Carboxylic acid: A carboxylic acid group at position 3, critical for hydrogen bonding and ionic interactions with biological macromolecules.
The molecular formula is C₁₈H₂₄FN₅O₃, with a calculated molecular weight of 377.42 g/mol. Comparative analysis with structurally similar compounds, such as PD163051 (PubChem CID: 465556) , suggests a planar naphthyridine core that facilitates π-π stacking interactions in protein binding pockets.
Synthesis and Structural Modifications
While no explicit synthesis route for this derivative is documented, analogous 1,8-naphthyridine derivatives are typically synthesized via:
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Condensation Reactions: Starting with 2-aminopyridine derivatives and diethyl ethoxymethylenemalonate, followed by cyclization under acidic or basic conditions.
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Piperazinyl Introduction: The 4-ethylpiperazine moiety is likely introduced via nucleophilic substitution or palladium-catalyzed coupling reactions at position 7 of the naphthyridine core .
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Fluorination: Electrophilic fluorination at position 6 using agents like Selectfluor or via halogen exchange reactions .
Key synthetic challenges include regioselectivity in fluorination and achieving stereochemical control during piperazine functionalization. Computational modeling, as applied to related compounds, may optimize reaction conditions to enhance yield and purity .
Pharmacological Activities and Mechanisms
Anticancer Activity
1,8-Naphthyridine derivatives demonstrate cytotoxicity against cancer cell lines via mechanisms such as:
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EGFR Inhibition: Blocking epidermal growth factor receptor signaling, as seen in analogues with IC₅₀ values <1 μM in non-small cell lung cancer models .
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Thioredoxin Reductase (TrxR) Inhibition: Inducing oxidative stress and apoptosis in tumor cells.
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Multi-Drug Resistance (MDR) Modulation: Reversing chemoresistance by inhibiting P-glycoprotein efflux pumps .
The 4-ethylpiperazinyl group in this compound may enhance blood-brain barrier penetration, making it a candidate for treating glioblastoma or metastatic brain tumors .
Neurological Applications
Structural analogs have shown promise in neurological disorders:
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Adenosine Receptor Agonism: Modulating neurotransmission in Parkinson’s disease models .
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β-3 Adrenoceptor Antagonism: Potential applications in overactive bladder syndrome .
Comparative Analysis with Analogous Compounds
Future Directions and Challenges
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Synthetic Optimization: Developing enantioselective routes to isolate active stereoisomers.
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Target Validation: Screening against kinase panels and bacterial strains to identify primary mechanisms.
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Toxicology Studies: Assessing hepatotoxicity risks associated with the ethylpiperazinyl group, a concern in fluoroquinolone derivatives .
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